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# theoretical studies on the formation of interstellar glycolaldehyde

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An In-depth Technical Guide to Theoretical Studies on the Formation of Interstellar Glycolaldehyde

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the prevailing theoretical models and computational studies regarding the formation of glycolaldehyde (HOCH<sub>2</sub>CHO), the simplest monosaccharide sugar, in the interstellar medium (ISM). It details the proposed reaction pathways, summarizes key quantitative data, and outlines the scientific methodologies employed in this research.

# Introduction: The Significance of Interstellar Glycolaldehyde

Glycolaldehyde (GA), first detected in the Sagittarius B2(N) star-forming region, is a molecule of significant astrochemical and astrobiological interest.[1][2] As the simplest sugar, its presence in the ISM provides crucial insights into the chemical complexity that can arise in prebiotic environments.[3][4] GA is considered a key precursor for the formation of more complex biological molecules, such as ribose, a fundamental component of RNA.[3][5] Understanding its formation mechanisms is therefore essential for unraveling the pathways that could lead from simple interstellar molecules to the building blocks of life.[1] While numerous detections have been made in various astrophysical environments, including protostellar



systems and molecular cores, the precise formation routes remain an active area of theoretical and experimental investigation.[2][6][7]

## **Dominant Theoretical Formation Pathways**

Theoretical studies, supported by laboratory experiments, suggest that the formation of glycolaldehyde in the cold, dense regions of the ISM is unlikely to be efficient through gasphase reactions alone.[3][8] Instead, reactions occurring on the surfaces of interstellar dust grains, within their icy mantles, are considered the most plausible scenarios.[7][8][9] Key proposed pathways are detailed below.

#### **Radical-Radical Recombination**

One of the most widely supported mechanisms involves the recombination of two key radical species on the surface of ice grains: the formyl radical (HCO•) and the hydroxymethyl radical (•CH<sub>2</sub>OH).[1][10]

HCO• + •CH<sub>2</sub>OH → HOCH<sub>2</sub>CHO (Glycolaldehyde)

These precursor radicals are thought to form through the hydrogenation of carbon monoxide (CO) and formaldehyde (H<sub>2</sub>CO) on the ice mantle.[11] The •CH<sub>2</sub>OH radical is a major intermediate in the hydrogenation process that converts H<sub>2</sub>CO to methanol (CH<sub>3</sub>OH).[10][11] This pathway is compelling because it links the formation of glycolaldehyde directly to the chemistry of abundant interstellar molecules like CO, H<sub>2</sub>CO, and CH<sub>3</sub>OH.[10]

## Formaldehyde and Formyl Radical Reaction

Another significant pathway involves a two-step process initiated by the reaction between a formaldehyde molecule (H<sub>2</sub>CO) and a formyl radical (HCO•), followed by hydrogenation.[3][9]

- H<sub>2</sub>CO + HCO• → •OCH<sub>2</sub>CHO (Intermediate Radical)
- OCH2CHO + H → HOCH2CHO (Glycolaldehyde)

Computational studies show that while this reaction has a notable energy barrier in the gas phase, the presence of an amorphous water ice surface can significantly lower or even eliminate this barrier, making it a viable process under the cryogenic conditions of the ISM.[3] [4][12]



### **Dimerization of the Formyl Radical**

A third proposed mechanism is the dimerization of two formyl radicals (HCO•) to form glyoxal (HC(O)CHO) or a related isomer like HOCCOH, which is then sequentially hydrogenated to produce glycolaldehyde.[2][13][14]

- HCO• + HCO• → HOCCOH (Intermediate)
- HOCCOH + H → •CH(OH)CHO (Intermediate Radical)
- •CH(OH)CHO + H → HOCH2CHO (Glycolaldehyde)

Quantum mechanical investigations predict the initial dimerization step to be barrierless on an ice surface, making this a potentially efficient route limited primarily by the availability of formyl radicals.[2]

### **The Formose Reaction Pathway**

The formose reaction, the polymerization of formaldehyde (H<sub>2</sub>CO) under basic conditions to form sugars, is considered a plausible, albeit complex, route for glycolaldehyde formation in astrophysical contexts.[7][15][16] In this scheme, two formaldehyde molecules first condense to form glycolaldehyde, which then acts as a catalyst and intermediate for the synthesis of larger sugars.[7] While the classic formose reaction requires alkaline conditions and moderate temperatures, variants under interstellar conditions have been explored theoretically.[15][17]

## **Quantitative Data Presentation**

The following tables summarize key energetic data from various computational studies, providing a basis for comparing the feasibility of different reaction pathways.

Table 1: Reaction Energy Barriers for Glycolaldehyde Formation



Reaction Pathway	Phase/Medium	Computational Method	Energy Barrier (kJ/mol)	Reference(s)
H <sub>2</sub> CO + HCO• → •OCH <sub>2</sub> CHO	Gas Phase	DFT	27	[3][4][12]
H <sub>2</sub> CO + HCO• → •OCH <sub>2</sub> CHO	Amorphous Ice	DFT	Barrier reduced by ~49%	[3][4][12]
H <sub>2</sub> CO + HCO• → •OCH <sub>2</sub> CHO	Amorphous Ice	Coupled Cluster (CC)	19	[9]
HCO• + HCO• → HOCCOH	Ice Surface	Quantum Mechanical	Barrierless	[2]
•OCH <sub>2</sub> CHO + H → HOCH <sub>2</sub> CHO	Gas Phase	DFT	Barrierless	[3][12]
H <sub>2</sub> CO + HCOH → HOCH <sub>2</sub> CHO	Gas Phase	CCSD(T)//M06- 2X	Barrierless	[13]

Table 2: Relative Energies of Glycolaldehyde Conformers and Intermediates

Species/Conformer	Computational Method	Relative Energy (kJ/mol)	Reference(s)
syn, cis-GA	BHLYP-D3(BJ)	0.0 (most stable)	[6]
anti, cis-GA	BHLYP-D3(BJ)	+10.6	[6]
syn, trans-GA	BHLYP-D3(BJ)	+14.9	[6]
anti, trans-GA	BHLYP-D3(BJ)	+21.4	[6]

## **Methodologies and Protocols**

The theoretical understanding of glycolaldehyde formation is built upon a combination of advanced computational chemistry simulations and laboratory experiments designed to mimic interstellar conditions.



### **Experimental Protocols**

- 4.1.1 Low-Temperature Matrix Isolation Spectroscopy This technique is used to study highly reactive species like radicals by trapping them in an inert solid matrix (e.g., Argon, Xenon) at cryogenic temperatures (10-12 K).[1][10]
- Setup: Experiments are conducted in a high-vacuum chamber (10<sup>-8</sup> to 10<sup>-9</sup> mbar) with a cold head capable of reaching temperatures as low as 12 K.[10]
- Sample Preparation: A gaseous mixture of a precursor molecule (e.g., H<sub>2</sub>CO) and the matrix gas (e.g., H<sub>2</sub>CO/Ar ratio of 2/1000) is prepared using standard manometric techniques.[10]
- Deposition: The mixture is deposited onto a gold-plated or infrared-transparent substrate cooled to the target temperature (e.g., 12 K for Argon).[10]
- Radical Generation: Radicals are typically produced in-situ via Vacuum Ultraviolet (VUV)
  photolysis of the precursor molecule using, for example, a hydrogen discharge lamp (Lymanα radiation).[1][10]
- Analysis: The chemical evolution of the ice is monitored using Fourier Transform Infrared
  (FTIR) spectroscopy. As the matrix is slowly warmed (e.g., to 35 K for Ar), the trapped
  radicals become mobile and react. The products are identified by comparing their infrared
  spectra to known references and computational results.[10] Mass spectrometry may also be
  used during temperature-programmed desorption (TPD) to identify sublimating products.[13]

## **Computational Protocols**

- 4.2.1 Quantum Chemical Calculations These simulations are essential for determining the reaction mechanisms, energetics, and structures of intermediates and transition states.
- Model Systems: To simulate grain surfaces, calculations are performed on clusters of water molecules (e.g., 18 to 25 molecules) or on periodic amorphous ice slabs to represent the disordered nature of interstellar ice.[6][9]
- Density Functional Theory (DFT): DFT is widely used to explore potential energy surfaces and optimize the geometries of reactants, products, and transition states. Common



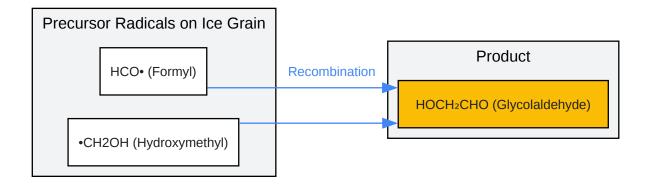
functionals include  $\omega$ B97X-D3 and M06-2X, which are chosen for their good performance with non-covalent interactions and thermochemistry.[9][13]

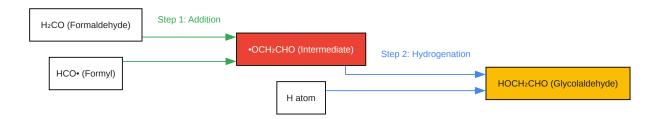
- High-Accuracy Ab Initio Methods: For more precise energy calculations, single-point energy
  corrections are often performed using high-level methods like Coupled Cluster with single,
  double, and perturbative triple excitations (CCSD(T)) or its explicitly correlated variants
  (CCSD(T)-F12).[6][9] These calculations are typically performed on the DFT-optimized
  geometries.
- Basis Sets: Pople-style (e.g., 6-311G(d,p)) or correlation-consistent (e.g., aug-cc-pVTZ) basis sets are commonly employed to accurately describe the electronic structure of the molecules.[3][13]
- Software: Standard quantum chemistry packages like CRYSTAL, ORCA, and Gaussian are used for these simulations.
- 4.2.2 Astrochemical Modeling To understand the abundance of glycolaldehyde over astronomical timescales, the results from quantum chemical calculations are used as input for astrochemical models.
- Model Type: Continuous-time, random-walk Monte Carlo models (e.g., MIMICK) are used to simulate the microscopic chemistry on a grain surface, including accretion of gas-phase species, surface diffusion, reaction, and desorption.[14][19]
- Physical Conditions: Models are run with physical parameters representative of dense molecular cores, such as a gas density of nH = 2 × 10<sup>4</sup> cm<sup>-3</sup> and a gas and grain temperature of 10 K.[19]

## **Visualizations: Pathways and Workflows**

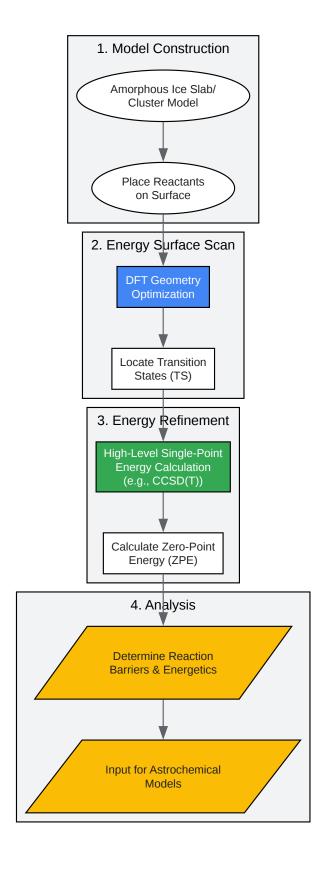
The following diagrams illustrate the key formation pathways and a typical computational workflow.











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